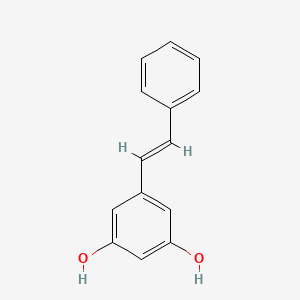

Pinosylvin

Description

This compound has been reported in Pinaceae, Pinus pinea, and other organisms with data available.

phytoalexin found in pine and eucalyptus

Structure

3D Structure

Propriétés

IUPAC Name |

5-[(E)-2-phenylethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVPRTHEGLPYPB-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895857 | |

| Record name | 3,5-Dihydroxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22139-77-1 | |

| Record name | Pinosylvin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22139-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinosylvin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022139771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinosylvin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dihydroxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22139-77-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINOSYLVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/881R434AIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Pinosylvin for Researchers and Drug Development Professionals

Abstract

Pinosylvin, a stilbenoid with a diverse range of promising pharmacological activities, is a subject of growing interest within the scientific and drug development communities. This technical guide provides an in-depth overview of the natural sources of this compound, with a focus on quantitative data, experimental protocols for its extraction and analysis, and the intricate signaling pathways governing its biosynthesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (3,5-dihydroxy-trans-stilbene) is a natural polyphenol that acts as a phytoalexin, providing plants with a defense mechanism against pathogens and various environmental stressors.[1][2] Its biological activities, including antifungal, antibacterial, antioxidant, anti-inflammatory, and anticancer properties, have positioned it as a molecule of significant therapeutic potential.[3][4] Understanding its natural distribution and the methods for its isolation are critical first steps in harnessing its potential for pharmaceutical applications. This guide details the primary botanical sources of this compound, presents quantitative data on its abundance, outlines detailed experimental procedures for its extraction and analysis, and illustrates the key biosynthetic and regulatory pathways.

Natural Sources of this compound

The principal natural reservoirs of this compound are found within the plant kingdom, predominantly in the family Pinaceae .[2] Various species of the genus Pinus are particularly rich sources, with the highest concentrations typically localized in the heartwood and knots of the trees.[2][4] this compound's presence is not exclusive to pines; it has also been identified in other plant families, albeit generally in lower concentrations.

The accumulation of this compound in these tissues is a key component of the plant's defense system. Its production can be induced by a variety of biotic and abiotic stressors, including fungal infections, insect attacks, wounding, ozone exposure, and UV radiation.[1][2]

Primary Botanical Sources

The most significant and well-documented sources of this compound belong to the Pinus genus. Key species include:

-

Pinus sylvestris (Scots Pine): Extensively studied and recognized as a primary source of this compound. The heartwood and knots of Scots Pine contain substantial amounts of this stilbenoid.[2]

-

Pinus densiflora (Japanese Red Pine): The leaves and wood of this species are known to contain this compound.[2]

-

Pinus nigra (Black Pine): Knotwood of this species has been analyzed and shown to contain significant quantities of this compound.[5]

-

Pinus strobus (Eastern White Pine)

-

Pinus resinosa (Red Pine)

-

Pinus banksiana (Jack Pine)

While the Pinaceae family is the most prominent source, stilbenoids are also found in the Vitaceae (grape) family, and this compound has been reported in other plants such as Gnetum cleistostachyum.[2]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in its natural sources can vary considerably depending on the plant species, the specific tissue, the age of the tree, and environmental conditions. The following table summarizes quantitative data from various studies, providing a comparative overview of this compound content in different pine species. This compound is often found alongside its methylated derivative, this compound monomethyl ether (PMME).

| Plant Species | Plant Part | This compound Content | This compound Monomethyl Ether (PMME) Content | Analytical Method | Reference |

| Pinus sylvestris | Heartwood | 3.7 - 5.5 mg/g | 5.1 - 6.3 mg/g | GC-MS | [6] |

| Pinus sylvestris | Knotwood | 4.5 - 19 mg/g | 13 - 49 mg/g | GC-MS | [6] |

| Pinus sylvestris | Heartwood | 0.9% (average) | Not specified | Colorimetric method | [7] |

| Pinus nigra | Knotwood | 4.26 ± 2.42 mg/g (dry weight) | 31.53 ± 21.13 mg/g (dry weight) | HPLC | [5] |

| Pinus densiflora | Twigs | This compound 3-methoxy-5-O-β-D-glucoside (PMG): 379.33 mg/100g (in red pine) | Not applicable | HPLC | [8] |

Experimental Protocols

The extraction and quantification of this compound from its natural sources are critical for research and development. The following sections provide detailed methodologies for these processes.

Extraction of this compound from Pine Wood

A widely used and effective method for extracting this compound from pine heartwood or knots is Soxhlet extraction . This technique allows for the continuous extraction of the compound with a solvent. An alternative and often faster method is Accelerated Solvent Extraction (ASE) , which utilizes elevated temperatures and pressures.

Protocol: Soxhlet Extraction of this compound from Pinus sylvestris Heartwood

-

Sample Preparation:

-

Obtain heartwood from Pinus sylvestris.

-

Grind the wood into a fine powder or small particles to increase the surface area for extraction.

-

Dry the wood powder in an oven at a controlled temperature (e.g., 60°C) to remove moisture.

-

-

Soxhlet Extraction:

-

Accurately weigh a known amount of the dried wood powder (e.g., 10 g) and place it in a cellulose thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with a suitable solvent. Acetone is a commonly used and effective solvent for this compound extraction.[9] Ethanol can also be used.[10]

-

Assemble the Soxhlet apparatus with a condenser.

-

Heat the solvent in the round-bottom flask to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the wood sample in the thimble.

-

The solvent will fill the thimble and extract the this compound. Once the solvent reaches the top of the siphon arm, it will be siphoned back into the round-bottom flask, carrying the extracted compounds with it.

-

Allow the extraction to proceed for a sufficient number of cycles (e.g., 8-12 hours) to ensure complete extraction.

-

-

Solvent Removal and Sample Recovery:

-

After extraction, cool the apparatus.

-

Remove the round-bottom flask containing the solvent and the extracted this compound.

-

Use a rotary evaporator to remove the solvent under reduced pressure. This will leave a crude extract containing this compound and other co-extracted compounds.

-

The crude extract can then be further purified if necessary, for example, by column chromatography.

-

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

Protocol: GC-MS Analysis of this compound Extract

-

Sample Derivatization (Silylation):

-

To improve the volatility and thermal stability of this compound for GC analysis, a derivatization step is often necessary. Silylation is a common method.

-

Dissolve a known amount of the crude extract in a suitable solvent (e.g., pyridine).

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the solution.[9]

-

Heat the mixture at a controlled temperature (e.g., 70°C) for a specific time (e.g., 30 minutes) to complete the reaction.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating stilbenoids.

-

Injector: Use a split/splitless injector, typically in splitless mode for higher sensitivity. Set the injector temperature to a high value (e.g., 250°C) to ensure rapid volatilization of the sample.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at a low temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) is the standard mode for GC-MS.

-

Mass Range: Scan a mass range that includes the molecular ions and characteristic fragment ions of the silylated this compound (e.g., m/z 50-500).

-

Data Acquisition: Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification for higher sensitivity and specificity.

-

-

-

Quantification:

-

Prepare a series of standard solutions of pure this compound at known concentrations and derivatize them in the same way as the sample.

-

Inject the derivatized standards into the GC-MS to create a calibration curve by plotting the peak area against the concentration.

-

Inject the derivatized sample extract and determine the peak area of the silylated this compound.

-

Use the calibration curve to calculate the concentration of this compound in the sample.

-

Signaling Pathways and Biosynthesis

The production of this compound in plants is a well-regulated process that begins with the general phenylpropanoid pathway and culminates in the specific stilbene biosynthetic pathway. The expression of the genes encoding the enzymes in this pathway is tightly controlled and can be induced by various internal and external signals.

This compound Biosynthetic Pathway

The biosynthesis of this compound starts from the amino acid L-phenylalanine. A series of enzymatic reactions leads to the formation of cinnamoyl-CoA, which then enters the stilbene-specific pathway.

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Key Enzymes in the Pathway:

-

PAL (Phenylalanine Ammonia-Lyase): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

-

4CL (4-Coumarate:CoA Ligase): Activates cinnamic acid by converting it to its coenzyme A thioester, cinnamoyl-CoA.

-

STS (Stilbene Synthase): The key enzyme in stilbene biosynthesis. It catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone of this compound.

-

PMT (this compound O-Methyltransferase): Catalyzes the methylation of this compound to form this compound monomethyl ether (PMME).

Regulation of this compound Biosynthesis

The biosynthesis of this compound is an inducible defense response in plants. The expression of the STS gene, and other genes in the pathway, is upregulated in response to a variety of stressors.

References

- 1. Gene Induction of Stilbene Biosynthesis in Scots Pine in Response to Ozone Treatment, Wounding, and Fungal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Sources and Pharmacological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Sources and Pharmacological Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of this compound in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.abo.fi [web.abo.fi]

- 7. Pinaceae - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Pinosylvin Biosynthesis Pathway in Pinaceae: A Technical Guide for Researchers

An In-depth Exploration of the Core Biosynthetic Pathway, Quantitative Analysis, and Experimental Methodologies for Researchers, Scientists, and Drug Development Professionals.

Pinosylvin, a stilbenoid with a diverse range of bioactive properties, is a key secondary metabolite in trees of the Pinaceae family, playing a crucial role in their defense mechanisms against pathogens and environmental stress. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the core processes to support research and development in phytochemistry, pharmacology, and drug discovery.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound in Pinaceae originates from the phenylpropanoid pathway, a central route for the production of a wide array of phenolic compounds in plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield this compound and its derivatives.

The key enzymes involved in this pathway are:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial and rate-limiting step, the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. In loblolly pine (Pinus taeda), PAL has a Michaelis constant (Km) of 27 µM for L-phenylalanine, indicating a high affinity for its substrate.[1][2][3][4]

-

4-Coumarate-CoA Ligase (4CL): This enzyme activates trans-cinnamic acid by ligating it to Coenzyme A, forming cinnamoyl-CoA. In Pinus taeda, 4CL exhibits broad substrate specificity, also acting on 4-coumaric acid, caffeic acid, and ferulic acid.[5][6]

-

Stilbene Synthase (STS) / this compound Synthase: This is the pivotal enzyme that defines the stilbenoid branch of the phenylpropanoid pathway. It catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to produce this compound.[7] Studies on stilbene synthase from Scots pine (Pinus sylvestris) have shown a preference for cinnamoyl-CoA over phenylpropionyl-CoA as a substrate, confirming its role as a this compound synthase.[7]

The pathway is subject to regulation at multiple levels, including transcriptional activation of the PAL, 4CL, and STS genes in response to biotic and abiotic stressors such as fungal infection and UV radiation.[8][9]

Quantitative Data on this compound and its Derivatives

The concentration of this compound and its methylated derivatives, such as this compound monomethyl ether, varies significantly among different Pinaceae species and is influenced by environmental conditions. This variation is a key factor in the differential resistance of pine species to pathogens.

| Species | Compound | Concentration (mg/g dry weight) | Condition | Reference |

| Pinus sylvestris | This compound | 6.62 ± 1.60 | Knotwood | [10] |

| This compound Monomethyl Ether | 33.49 ± 11.83 | Knotwood | [10] | |

| Pinus nigra | This compound | 4.26 ± 2.42 | Knotwood | [10] |

| This compound Monomethyl Ether | 31.53 ± 21.13 | Knotwood | [10] | |

| Pinus strobus | Dihydrothis compound Monomethyl Ether | Increased significantly | After infection with pine wood nematode | [11][12] |

| This compound Monomethyl Ether | Increased significantly | After infection with pine wood nematode | [11][12] | |

| Dihydrothis compound Monomethyl Ether | 6.4 | Three-month-old dark-brown calli | [13] | |

| This compound Monomethyl Ether | 0.28 | Three-month-old dark-brown calli | [13] | |

| Pinus koraiensis | Stilbenes (total) | up to 54.8 | Bark (spring and winter) | [14][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the this compound biosynthesis pathway.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies described for the analysis of stilbenoids in Pinus nigra.[10][16]

Objective: To quantify the concentration of this compound in pine tissue extracts.

Materials:

-

HPLC system with a Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., Acclaim™ 120 C18, 3 µm, 120 Å, 3.0 × 150 mm)

-

Mobile Phase A: Water with 0.1% acetic acid

-

Mobile Phase B: Acetonitrile with 0.1% acetic acid

-

This compound standard

-

Methanol for sample and standard preparation

-

0.45 µm membrane filters

Procedure:

-

Sample Preparation:

-

Grind dried pine tissue to a fine powder.

-

Extract a known weight of the powder with methanol (e.g., 10 mL of methanol per 1 g of tissue) using sonication or overnight shaking.

-

Centrifuge the extract and filter the supernatant through a 0.45 µm membrane filter.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Prepare a series of standard solutions of known concentrations by diluting the stock solution with methanol.

-

-

HPLC Analysis:

-

Set the column temperature to room temperature.

-

Set the flow rate to 0.4 mL/min.

-

Use the following gradient elution program:

-

0 min: 5% B

-

23 min: 70% B

-

25 min: 95% B

-

26 min: 5% B

-

-

Set the DAD to detect at 272 nm.

-

Inject the prepared standards and samples.

-

-

Quantification:

-

Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of this compound in the samples from the calibration curve.

-

Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

This protocol is based on the spectrophotometric assay used for PAL from Pinus taeda.[3][17][18]

Objective: To determine the activity of PAL in plant tissue extracts.

Materials:

-

Spectrophotometer

-

Extraction Buffer (e.g., 0.1 M Tris-HCl, pH 8.8, containing 14 mM β-mercaptoethanol)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.8)

-

L-phenylalanine solution (substrate)

-

Plant tissue

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 4°C to pellet cell debris.

-

Use the supernatant as the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing assay buffer and L-phenylalanine solution.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known volume of the crude enzyme extract.

-

Monitor the increase in absorbance at 290 nm (the wavelength at which trans-cinnamic acid absorbs) over time.

-

-

Calculation of Activity:

-

Calculate the rate of change in absorbance per minute.

-

Use the molar extinction coefficient of trans-cinnamic acid to convert the rate of absorbance change to the rate of product formation.

-

Express the PAL activity in units per milligram of protein (U/mg).

-

Gene Expression Analysis by RT-qPCR

This is a general protocol for analyzing the expression of this compound biosynthesis genes. Specific primer sequences need to be designed for the target genes (PAL, 4CL, STS) and a suitable reference gene for the Pinus species under investigation.[8][14][19][20]

Objective: To quantify the relative expression levels of genes involved in this compound biosynthesis.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR instrument

-

SYBR Green qPCR master mix

-

Gene-specific primers (forward and reverse)

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from pine tissue using a suitable RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

-

-

qPCR:

-

Prepare a qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene, and the synthesized cDNA.

-

Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using a method such as the 2-ΔΔCt method.

-

Conclusion

The biosynthesis of this compound in Pinaceae is a well-defined pathway with significant implications for the chemical defense of these economically and ecologically important trees. This guide provides a foundational understanding of the core enzymatic steps, quantitative data on metabolite accumulation, and detailed experimental protocols to facilitate further research. A deeper understanding of this pathway holds promise for the development of novel pharmaceuticals and for the genetic improvement of pine species for enhanced disease resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenylalanine Ammonia-Lyase from Loblolly Pine : Purification of the Enzyme and Isolation of Complementary DNA Clones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phenylalanine-ammonia-lyase-from-loblolly-pine - Ask this paper | Bohrium [bohrium.com]

- 4. db.cngb.org [db.cngb.org]

- 5. scielo.br [scielo.br]

- 6. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stilbene synthase from Scots pine (Pinus sylvestris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transcriptomic Analysis Reveals Novel Regulators of the Scots Pine Stilbene Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Identification of this compound in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhanced accumulation of this compound stilbenes and related gene expression in Pinus strobus after infection of pine wood nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Enhanced production of this compound stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biosoil.ru [biosoil.ru]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Tissue and method specificities of phenylalanine ammonia-lyase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. qiagen.com [qiagen.com]

- 20. Identification and Expression Analysis of Stilbene Synthase Genes in Arachis hypogaea in Response to Methyl Jasmonate and Salicylic Acid Induction - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Pinosylvin in Combating Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinosylvin, a naturally occurring stilbenoid found predominantly in pine species, has emerged as a compound of significant interest in oncology research. Its multifaceted anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, are attributed to its ability to modulate a complex network of intracellular signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades involved.

Data Presentation: The Anti-Cancer Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key quantitative data from multiple studies, providing a comparative overview of its potency.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Assay |

| Colon Cancer | HCT116 | 60 | 72 | MTT |

| Leukemia | THP-1 | 50-100 | Not Specified | Cell Viability |

| Leukemia | U937 | 50-100 | Not Specified | Cell Viability |

| Oral Cancer | SAS | >80 | 24 | MTT |

| Oral Cancer | SCC-9 | >80 | 24 | MTT |

| Oral Cancer | HSC-3 | >80 | 24 | MTT |

Table 2: this compound's Effect on Apoptosis and Cell Cycle Progression

| Cell Line | Concentration (µM) | Parameter | Observation |

| PC12 | 10 | Cleaved Caspase 3 | 45.46% decrease |

| THP-1 | 50-100 | Apoptosis | Induction |

| U937 | 50-100 | Apoptosis | Induction |

| HCT116 | 60 | Cell Cycle | G0/G1 phase arrest |

Table 3: Regulation of Protein Expression by this compound

| Cell Line | Concentration (µM) | Protein | Effect |

| Oral Cancer (SAS, SCC-9) | Not Specified | p-ERK1/2 | Decreased phosphorylation |

| Oral Cancer | Not Specified | MMP-2 | Reduced protein level |

| Oral Cancer | Not Specified | TIMP-2 | Increased expression |

| HCT116 | Not Specified | Cyclin D1, cdk4, PCNA | Down-regulated |

| Leukemia (THP-1, U937) | Not Specified | AMPKα1 | Down-regulated |

Core Mechanisms of Action: Signaling Pathways

This compound exerts its anti-cancer effects by targeting several critical signaling pathways that govern cell survival, proliferation, and invasion.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial regulator of cell growth and division.[1][2] In many cancers, this pathway is aberrantly activated, promoting uncontrolled proliferation. This compound has been shown to inhibit the phosphorylation of ERK1/2, thereby downregulating the signaling cascade and impeding cancer cell migration and invasion.[3][4]

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another central signaling nexus that promotes cell survival and proliferation.[2] this compound has been demonstrated to interfere with this pathway, contributing to its anti-proliferative effects.[2]

The AMPK Pathway in Leukemia

In leukemia cells, this compound has been shown to down-regulate the expression of AMP-activated protein kinase α1 (AMPKα1).[5] This down-regulation is linked to the induction of both apoptosis and autophagy, leading to enhanced cancer cell death.[5]

The NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. This compound has been found to inhibit NF-κB activation, which is a key mechanism behind its anti-inflammatory and anti-cancer effects.[6]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100 µM) and incubate for the desired time (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

-

Materials:

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-MMP-2, anti-TIMP-2, anti-AMPKα1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound as described for the viability assay.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

-

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.

-

For Apoptosis (Annexin V/PI Staining):

-

Materials: Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI), Binding Buffer, Flow Cytometer.

-

Procedure:

-

Treat cells with this compound and collect both adherent and floating cells.

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

-

-

For Cell Cycle Analysis (PI Staining):

-

Materials: Propidium Iodide (PI) staining solution (containing RNase A), 70% ethanol, Flow Cytometer.

-

Procedure:

-

Treat cells with this compound and harvest.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

-

Conclusion

This compound demonstrates significant potential as a natural anti-cancer agent, acting through a multi-targeted mechanism that disrupts key signaling pathways essential for cancer cell survival and proliferation. Its ability to induce apoptosis and cell cycle arrest, coupled with the inhibition of metastatic processes, underscores its therapeutic promise. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the anti-cancer properties of this compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for potential translation into novel cancer therapies.

References

- 1. This compound as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis Protocols | USF Health [health.usf.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound enhances leukemia cell death via down-regulation of AMPKα expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Pinosylvin as a Phytoalexin in Plant Defense: A Technical Guide

Abstract

Pinosylvin (3,5-dihydroxy-trans-stilbene) is a prominent stilbenoid phytoalexin found primarily in the heartwood of plants from the Pinaceae family.[1][2] It serves as a crucial component of the plant's innate defense system, exhibiting potent antimicrobial properties against a wide range of pathogens.[3][4] Synthesized via the phenylpropanoid pathway, its production is tightly regulated and induced by various biotic and abiotic stressors, including fungal infections, UV radiation, and physical damage.[2][5] This document provides a comprehensive technical overview of this compound's role in plant defense, detailing its biosynthesis, mechanism of action, regulation, and the experimental methodologies used for its study. Quantitative data on its antimicrobial efficacy are presented, and key pathways and workflows are visualized to facilitate a deeper understanding of its biological significance and potential applications.

Introduction

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants in response to pathogenic attack or stress.[6][7] this compound, a stilbenoid first isolated from Pinus sylvestris, is a classic example of such a defense compound.[1][8] Its presence in the heartwood of pines contributes significantly to the wood's natural durability and resistance to decay.[9] Beyond its role in plant pathology, this compound has garnered interest in pharmacology for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][10] This guide focuses on the core function of this compound as a phytoalexin, providing the detailed technical information required for research and development in phytopathology and natural product chemistry.

This compound Biosynthesis

This compound is synthesized through the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. The synthesis starts from the aromatic amino acid L-phenylalanine.[1][11]

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.[1][11]

-

Cinnamate-4-Hydroxylase (C4H) & 4-Coumaroyl:CoA-Ligase (4CL): While the biosynthesis of many stilbenoids like resveratrol proceeds through p-coumaroyl-CoA, this compound synthesis is notable for its direct use of cinnamoyl-CoA.[5][11] The enzyme 4CL activates trans-cinnamic acid to its CoA ester, cinnamoyl-CoA.[12][13]

-

This compound Synthase (Stilbene Synthase - STS): This is the key enzyme in the pathway. It catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form the characteristic stilbene backbone of this compound.[5][11][14] This reaction involves a sequential decarboxylative addition of three acetate units from malonyl-CoA.[7]

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Regulation of this compound Production

This compound biosynthesis is generally suppressed under normal conditions and is rapidly induced in response to various stressors.[6][15] This regulation occurs primarily at the transcriptional level, involving the activation of genes encoding biosynthetic enzymes, particularly Stilbene Synthase (STS).[15]

Elicitors of this compound Synthesis:

-

Biotic Elicitors: These are molecules of biological origin, often from pathogens. Fungal cell wall components are potent inducers. The synthesis of this compound is a well-documented response to infection by phytopathogenic fungi like Botrytis cinerea.[16][17]

-

Abiotic Elicitors: Environmental stressors also trigger this compound production. These include:

The signaling pathways that mediate these stress responses involve plant hormones such as ethylene, jasmonic acid, and salicylic acid, which are known to induce the accumulation of STS mRNA.[6][15]

Caption: Stress-induced signaling pathway for this compound production.

Mechanism of Action as a Phytoalexin

This compound's primary role as a phytoalexin is to inhibit the growth of invading microorganisms. It exhibits broad-spectrum antimicrobial activity.[1][18]

-

Antifungal Activity: this compound is a potent fungitoxin, protecting wood from fungal infection.[3][5] It is effective against a range of plant pathogenic fungi, including various species of Rhizoctonia and Sclerotinia.[2][19]

-

Antibacterial Activity: It is also active against both Gram-positive and Gram-negative bacteria.[2][20] Studies have shown its efficacy against human pathogens such as Staphylococcus aureus and Escherichia coli, as well as foodborne pathogens like Campylobacter and Listeria monocytogenes.[1][2]

The precise mechanism of its antimicrobial action is multifaceted. For bacteria like Campylobacter, this compound is suggested to act by causing membrane damage, which impairs critical cellular functions including membrane polarization, permeability, and efflux activity.[2][20]

Quantitative Antimicrobial Data

The efficacy of this compound as an antimicrobial agent has been quantified in numerous studies. The following tables summarize key findings, presenting Minimal Inhibitory Concentration (MIC) and half maximal effective concentration (EC50) values.

Table 1: Antibacterial Activity of this compound

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | (Not specified) | 250 | [2][20] |

| Staphylococcus aureus | (Not specified) | 250 | [2][20] |

| Staphylococcus aureus (MRSA) | (Not specified) | 12.5 (for prenylated derivative) | [2][20] |

| Campylobacter spp. | (Not specified) | 25 - 50 (for pure compound) | [2][20] |

Table 2: Antifungal Activity of this compound

| Fungal Species | Type | MIC (µg/mL) | EC50 (µg/mL) | Reference |

| Candida albicans | Yeast | 62.5 | - | [2][20] |

| Saccharomyces cerevisiae | Yeast | 125 | - | [2][20] |

| Sclerotinia homoeocarpa | Plant Pathogen | - | 8.426 | [2][19] |

| Rhizoctonia solani AG2-2IV | Plant Pathogen | - | 39.696 | [19] |

| Rhizoctonia cerealis | Plant Pathogen | - | 99.832 | [2][19] |

Experimental Protocols

The study of this compound involves its extraction from plant material, followed by purification, identification, and quantification.

Extraction and Purification

This protocol is based on methodologies for isolating this compound from pine knotwood.[9][21]

-

Material Preparation: Obtain heartwood or knotwood from a Pinus species (e.g., Pinus sylvestris).[8] The wood is ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered wood is extracted using a polar organic solvent. A common method involves using a mixture of isopropyl alcohol and water (e.g., 75% aqueous isopropanol) at room temperature with stirring for approximately 24 hours.[21] Pressurized solvent extractors can also be used.[9]

-

Solvent Removal: The resulting extract is filtered to remove solid wood particles, and the solvent is removed from the filtrate, typically using a rotary evaporator, to yield a crude extract.[21]

-

Purification by Flash Chromatography: The crude extract is further purified to isolate this compound. This is often achieved using column "flash" chromatography with a silica gel stationary phase. A non-chlorinated solvent system is used as the mobile phase, starting with a non-polar solvent and gradually increasing polarity. A typical gradient runs from 100% cyclohexane to 100% ethyl acetate.[9] Fractions are collected and monitored by TLC or HPLC.

-

Crystallization: Fractions containing pure this compound can be combined, the solvent evaporated, and the resulting solid recrystallized to obtain pure this compound.

Caption: Experimental workflow for this compound extraction and purification.

Analytical Methods for Identification and Quantification

Several analytical techniques are employed to confirm the identity and determine the concentration of this compound in extracts.[22]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both qualitative and quantitative analysis.[19][23] A common setup uses a C18 column with a mobile phase consisting of a gradient of water and methanol, both containing 0.1% formic acid.[9] Detection is typically performed with a UV detector at 330 nm.[19]

-

Gas Chromatography (GC): GC coupled with either a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for identification is widely used.[8][9] Derivatization of the hydroxyl groups (e.g., silylation) is often necessary before GC analysis to increase volatility.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate and confirm the chemical structure of the isolated compound, matching the spectra with literature data.[9][24]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., HR-ESI-MS) is used to determine the exact mass and molecular formula of this compound, confirming its identity.[2]

Conclusion

This compound is a highly effective phytoalexin that plays a critical role in the chemical defense strategies of Pinaceae species. Its synthesis is a classic example of an inducible defense, triggered by a variety of environmental cues and pathogenic threats. The potent, broad-spectrum antimicrobial activity of this compound not only protects the plant but also presents significant opportunities for applications in medicine, food preservation, and as an environmentally friendly fungicide. The detailed understanding of its biosynthesis, regulation, and mechanism of action, supported by robust experimental methodologies, provides a solid foundation for future research and development of this valuable natural compound.

References

- 1. This compound: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential [mdpi.com]

- 2. Natural Sources and Pharmacological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial and antifungal activity of this compound, a constituent of pine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound synthase - Wikipedia [en.wikipedia.org]

- 15. Relevant Enzymes, Genes and Regulation Mechanisms in Biosynthesis Pathway of Stilbenes [scirp.org]

- 16. Characterization of a pine multigene family containing elicitor-responsive stilbene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Natural Sources and Pharmacological Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. RU2536241C2 - Method for recovering polyphenol stilbene compounds this compound and methylthis compound from pine waste - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. Identification of this compound in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Anticancer Potential of Pinosylvin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinosylvin, a naturally occurring stilbenoid found in various plant species, particularly in the heartwood of Pinus trees, has emerged as a promising candidate in cancer therapy. This technical guide provides an in-depth analysis of the anticancer properties of this compound and its notable derivatives, resveratrol and pterostilbene. It summarizes the current understanding of their mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through the modulation of key signaling pathways. This document aims to serve as a comprehensive resource for researchers and drug development professionals by presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex biological processes through signaling pathway diagrams.

Introduction

Stilbenoids, a class of polyphenolic compounds, have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects. This compound (3,5-dihydroxy-trans-stilbene), a structural analog of resveratrol, has demonstrated significant potential as a chemopreventive and therapeutic agent against various cancers.[1][2][3] Its derivatives, most notably resveratrol and pterostilbene, have also been extensively studied for their superior bioavailability and anticancer efficacy.[4][5] This guide will delve into the molecular mechanisms underlying the anticancer activities of these compounds, providing a foundation for future research and drug development.

Mechanisms of Anticancer Action

This compound and its derivatives exert their anticancer effects through a multi-pronged approach, targeting several key cellular processes involved in tumor initiation, promotion, and progression. The primary mechanisms include the induction of programmed cell death (apoptosis), halting the cell division cycle, and preventing cancer cell migration and invasion.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating cancerous cells. This compound and its derivatives have been shown to trigger this process in various cancer cell lines. This is often achieved through the modulation of key regulatory proteins. For instance, in leukemia cells, this compound has been observed to induce caspase-3 activation, a key executioner caspase in the apoptotic cascade.[6] Furthermore, studies have indicated that these stilbenoids can influence the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the scales towards cell death.

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. This compound and its derivatives can interfere with the cell cycle, thereby inhibiting the growth of cancer cells. Studies have demonstrated that these compounds can induce cell cycle arrest at various phases, most commonly at the G0/G1 or S phase.[7][8] This is often associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.

Inhibition of Metastasis

The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. This compound has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cell movement.[6][9]

Key Signaling Pathways Modulated by this compound and Derivatives

The anticancer effects of this compound and its derivatives are orchestrated through the modulation of several critical intracellular signaling pathways that regulate cell survival, proliferation, and metastasis.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is frequently hyperactivated in cancer, promoting cell proliferation and survival. This compound has been shown to inhibit the phosphorylation of ERK1/2, thereby suppressing this pro-survival pathway in oral and colorectal cancer cells.[6][9]

PI3K/Akt Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another crucial signaling cascade that is often dysregulated in cancer, leading to enhanced cell survival and proliferation. This compound has been found to block the activation of proteins in the PI3K/Akt signaling pathway in colorectal cancer cells.[9]

NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer. This compound has been shown to inhibit NF-κB activation, which in turn downregulates the expression of pro-inflammatory and pro-survival genes.

Below is a diagram illustrating the key signaling pathways affected by this compound.

Caption: this compound's modulation of key oncogenic signaling pathways.

Quantitative Data on Anticancer Activity

The cytotoxic effects of this compound and its derivatives have been quantified in numerous studies using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Caco-2 | Colorectal Cancer | 62.53 ± 13.4 | [10] |

| HCT116 | Colorectal Cancer | ~60 | [11] |

| T47D | Breast Cancer | 0.50 ± 0.019 (mg/ml) | [12][13] |

| MCF-7 | Breast Cancer | 0.56 ± 0.03 (mg/ml) | [12][13] |

Table 2: IC50 Values of Pterostilbene in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 32.67 | [4] |

| CaSki | Cervical Cancer | 14.83 | [4] |

| SiHa | Cervical Cancer | 34.17 | [4] |

| OECM-1 | Oral Squamous Carcinoma | 40.19 | [14] |

| HSC-3 | Oral Squamous Carcinoma | > 50 | [14] |

| C32 | Amelanotic Melanoma | 21.45 | [15] |

| A2058 | Melanotic Melanoma | 42.70 | [15] |

| HT-29 | Colon Cancer | ~15 | [7] |

Table 3: IC50 Values of Resveratrol in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 108.7 | [4] |

| CaSki | Cervical Cancer | 44.45 | [4] |

| SiHa | Cervical Cancer | 91.15 | [4] |

| MCF-7 | Breast Cancer | 51.18 | [16] |

| HepG2 | Hepatocellular Carcinoma | 57.4 | [16] |

| A549 | Lung Adenocarcinoma | 35.05 ± 0.1 | [17][18] |

| Caco-2 | Colorectal Cancer | 76.20 ± 10.8 | [10] |

In Vivo Studies

The anticancer potential of this compound and its derivatives has also been evaluated in preclinical animal models, providing evidence of their efficacy in a physiological context.

Table 4: Summary of In Vivo Studies

| Compound | Animal Model | Cancer Type | Key Findings | Reference |

| This compound | Mouse xenograft | Colorectal Cancer | Inhibited tumor growth. | [9] |

| Pterostilbene | Mouse xenograft | Lung Squamous Cell Carcinoma | Inhibited tumor growth by inducing S phase arrest and apoptosis. | [8] |

| Pterostilbene | Mice | Human Melanoma and Pancreatic Cancer | Significantly inhibited tumor growth (50-70%). | [19] |

| Resveratrol | Mouse xenograft | Neuroblastoma | Inhibited tumor outgrowth by up to 80%. | [20] |

| Resveratrol | Mouse xenograft | Ovarian Cancer | Significantly reduced tumor burden and inhibited tumor regrowth after cisplatin treatment. | [21] |

| Resveratrol | Mouse xenograft | Glioblastoma | Significantly reduced tumor growth. | [22] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the anticancer properties of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound or its derivatives for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Treat cancer cells with the desired concentration of the test compound for the specified time.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.[23][24][25]

Protocol:

-

Treat cells with the compound of interest for the desired duration.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol while gently vortexing, and store at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis for Signaling Proteins

This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

-

Treat cells with the test compound and lyse them in RIPA buffer to extract total protein.

-

Determine the protein concentration using a BCA assay.

-

Separate the protein lysates (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[26]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, β-actin) overnight at 4°C.[27]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Below is a diagram illustrating a general experimental workflow for assessing the anticancer properties of a compound.

Caption: General workflow for in vitro anticancer drug screening.

Conclusion and Future Directions

This compound and its derivatives, resveratrol and pterostilbene, have demonstrated significant anticancer properties in a wide range of preclinical studies. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis through the modulation of key signaling pathways highlights their potential as valuable candidates for cancer therapy. The quantitative data and in vivo evidence presented in this guide provide a strong rationale for their further development.

Future research should focus on several key areas. Firstly, there is a need for more comprehensive in vivo studies to evaluate the efficacy and safety of these compounds in clinically relevant animal models. Secondly, efforts should be directed towards improving the bioavailability of this compound and its derivatives, potentially through novel drug delivery systems. Finally, clinical trials are warranted to translate the promising preclinical findings into effective cancer treatments for patients.[2][12] The continued investigation of these natural compounds holds great promise for the future of oncology.

References

- 1. Resveratrol and cancer: focus on in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pterostilbene: Mechanisms of its action as oncostatic agent in cell models and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Pterostilbene inhibits lung squamous cell carcinoma growth in vitro and in vivo by inducing S phase arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Sources and Pharmacological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Enhancement of Anticancer Potential of Pterostilbene Derivative by Chalcone Hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pterostilbene-Mediated Inhibition of Cell Proliferation and Cell Death Induction in Amelanotic and Melanotic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synergistic anticancer activity of resveratrol with cisplatin and carboplatin in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. e-century.us [e-century.us]

- 19. Pterostilbene Decreases the Antioxidant Defenses of Aggressive Cancer Cells In Vivo: A Physiological Glucocorticoids- and Nrf2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Resveratrol inhibits tumor growth of human neuroblastoma and mediates apoptosis by directly targeting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Resveratrol inhibits ovarian tumor growth in an in vivo mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. vet.cornell.edu [vet.cornell.edu]

- 24. Flow cytometry with PI staining | Abcam [abcam.com]

- 25. cancer.wisc.edu [cancer.wisc.edu]

- 26. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antimicrobial and Antioxidant Efficacy of Pinosylvin

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pinosylvin (3,5-dihydroxy-trans-stilbene) is a natural stilbenoid found predominantly in the heartwood of Pinus species.[1][2] As a phytoalexin, it forms a core component of the plant's defense system against pathogens.[1][2] Emerging research has illuminated its significant pharmacological potential, demonstrating a spectrum of biological activities including potent antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[3][4][5][6] This technical guide provides an in-depth review of the antimicrobial and antioxidant properties of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanisms of action to support further research and development.

Antimicrobial Properties of this compound

This compound exhibits broad-spectrum activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its efficacy varies depending on the microbial species.

Quantitative Antimicrobial Data

The antimicrobial activity of this compound has been quantified using standard metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). A summary of reported values is presented below.

| Microorganism | Strain | Assay Type | Result | Reference |

| Fungi | ||||

| Candida albicans | ATCC 10231 | MIC | 50 µg/mL | [7] |

| MFC | 100 µg/mL | [7] | ||

| (Not Specified) | MIC | 62.5 µg/mL | [1][2][8] | |

| Saccharomyces cerevisiae | (Not Specified) | MIC | 125 µg/mL | [1][2][8] |

| Bacteria | ||||

| Escherichia coli | (Not Specified) | MIC | 250 µg/mL | [1][2][8] |

| (Not Specified) | MIC | 68 µg/mL | [3] | |

| Staphylococcus aureus | (Not Specified) | MIC | 250 µg/mL | [1][2][8] |

| Staphylococcus aureus (MRSA) | (Not Specified) | MIC | 12.5 µg/mL (Prenylated Derivative) | [2][8] |

| Bacillus subtilis | (Not Specified) | MIC | 64 µg/mL | [3] |

| Arcobacter butzleri | DQ46M1, CR50-2 | MIC | 128 µg/mL | [3] |

| Listeria monocytogenes | (Not Specified) | Growth Inhibition | 140 µg/g (at 8°C) | [3] |

| Campylobacter spp. | (Not Specified) | MIC | 25 - 50 µg/mL | [8] |

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of this compound is attributed to its ability to disrupt microbial cell membranes.[9] This action leads to increased membrane permeability, loss of cellular integrity, and impairment of essential functions such as polarization and efflux activity, ultimately resulting in cell death.[7][8]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

1. Preparation of this compound Stock Solution:

-

Dissolve a known weight of pure this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Ensure the final solvent concentration in the assay does not exceed a level that affects microbial growth (typically ≤1%).

2. Inoculum Preparation:

-

From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the target microorganism.

-

Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

3. Assay Procedure:

-

Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row designated for serial dilution and mix.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This creates a gradient of this compound concentrations.

-

Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

-

Include a positive control (inoculum in broth without this compound) and a negative control (broth only).

4. Incubation and Interpretation:

-

Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Antioxidant Properties of this compound

This compound's antioxidant activity is a key aspect of its therapeutic potential. This activity stems from its ability to scavenge free radicals and to modulate cellular signaling pathways involved in the oxidative stress response.[3][4][5]

Quantitative Antioxidant Data

The antioxidant and anti-inflammatory capacities of this compound have been evaluated through various in vitro assays, with results often expressed as IC₅₀ values (the concentration required to inhibit 50% of a specific activity).

| Assay / Target | Cell Line / System | Result (IC₅₀) | Reference |

| Nitric Oxide (NO) Production | Murine Macrophages (LPS-stimulated) | 39.9 µM | [1][2] |

| Interleukin 6 (IL-6) Inhibition | (Not Specified) | 32.1 µM | [2] |

| Monocyte Chemoattractant Protein 1 (MCP-1) Inhibition | (Not Specified) | 38.7 µM | [2] |

| TRPA1-mediated Ca²⁺ influx | (In Vitro) | 16.7 µM | [10] |

| ORAC, ABTS+, FRAP | (In Vitro Chemical Assays) | High Activity Demonstrated | [1][2][11] |

Mechanism of Antioxidant Action & Signaling Pathways

This compound exerts its antioxidant effects through multiple mechanisms:

-

Direct Radical Scavenging: The phenolic hydroxyl groups in this compound's structure allow it to directly donate hydrogen atoms to neutralize free radicals.[1][2]

-

Enzyme Inhibition: It inhibits pro-inflammatory and pro-oxidant enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4][5]

-

Modulation of Signaling Pathways: this compound influences key cytoprotective and inflammatory signaling cascades. It can suppress the pro-inflammatory NF-κB pathway and inhibit MAP kinase (MAPK) pathways like ERK and p38.[3][6][8][12] Concurrently, it can promote the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[3][4][5]

Experimental Protocol: DPPH Free Radical Scavenging Assay

This protocol describes a common in vitro method to assess the direct radical scavenging activity of this compound.[13]

1. Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm. Store protected from light.

-

This compound Samples: Prepare a series of dilutions of this compound in methanol at various concentrations (e.g., 1 to 100 µg/mL).

-

Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox, at similar concentrations.

2. Assay Procedure:

-

In a 96-well microtiter plate or in separate test tubes, add a fixed volume of the this compound sample or control (e.g., 100 µL).

-

Add a fixed volume of the DPPH solution to each well/tube (e.g., 100 µL).

-

Prepare a blank sample containing only methanol instead of the antioxidant solution.

-

Mix the contents thoroughly.

3. Incubation and Measurement:

-

Incubate the plate/tubes in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each sample at 517 nm using a spectrophotometer or microplate reader.

4. Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample or control.

-

The IC₅₀ value, the concentration of this compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the scavenging percentage against the sample concentrations.

Conclusion and Future Directions

This compound demonstrates a compelling dual-action profile as both an antimicrobial and an antioxidant agent. Its ability to combat a range of pathogenic microbes, coupled with its capacity to mitigate oxidative stress through direct scavenging and modulation of critical cellular pathways, positions it as a promising candidate for therapeutic development. The quantitative data and mechanisms outlined in this guide underscore its potential in addressing conditions where infection and oxidative stress are intertwined. Further research, including in vivo efficacy studies and toxicological profiling, is warranted to fully elucidate its clinical applicability and to pave the way for its use in novel pharmaceutical and nutraceutical formulations.[3][4][5]

References

- 1. mdpi.com [mdpi.com]

- 2. Natural Sources and Pharmacological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and Sanguinarine Combination to Enhance Antifungal Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological and Pharmacological Properties of this compound | Encyclopedia MDPI [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Pinosylvin's Modulation of MAPK, ERK, and PI3K Signaling Pathways: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract